molecular formula C12H11FO2 B13159775 1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one

1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one

Cat. No.: B13159775
M. Wt: 206.21 g/mol
InChI Key: DNYGUUUQYXVWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one is a synthetic compound belonging to the benzofuran class of chemicals. Benzofurans are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a fluorine atom in the benzofuran ring enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-1-benzofuran-2-yl)butan-1-one involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C12H11FO2

Molecular Weight

206.21 g/mol

IUPAC Name

1-(5-fluoro-1-benzofuran-2-yl)butan-1-one

InChI

InChI=1S/C12H11FO2/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7H,2-3H2,1H3

InChI Key

DNYGUUUQYXVWKW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(O1)C=CC(=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.